molecular formula C15H21NO4S B558546 N-Boc-S-benzyl-D-cysteine CAS No. 102830-49-9

N-Boc-S-benzyl-D-cysteine

Cat. No. B558546
M. Wt: 311,38 g/mole
InChI Key: IFVORPLRHYROAA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-S-benzyl-D-cysteine” is a derivative of cysteine . It is used for research purposes and is not sold to patients . This compound is recognized as an ergogenic dietary substance, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .


Synthesis Analysis

The synthesis of “N-Boc-S-benzyl-D-cysteine” involves the stepwise lengthening of the chain according to the repetitive N, O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route requires no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .


Molecular Structure Analysis

The molecular weight of “N-Boc-S-benzyl-D-cysteine” is 311.40, and its formula is C15H21NO4S . The structure of this compound is complex due to the presence of multiple functional groups.


Chemical Reactions Analysis

“N-Boc-S-benzyl-D-cysteine” is involved in various chemical reactions. It is used as an N-terminal protected reagent in the synthesis of peptides and proteins containing cysteine residues . The Boc group in this compound can be cleaved by mild acidolysis .

Scientific Research Applications

Cysteine in Organic Synthesis

Cysteine plays a pivotal role in organic synthesis, serving as a versatile amino acid for selective chemical modifications of proteins. Its reactivity facilitates various organic reactions, including addition, condensation, substitution, and oxidation. The study by Darroudi and Ziarani (2021) highlights cysteine's utility in organic synthesis, emphasizing its importance in modifying proteins for biochemical applications. This context suggests potential applications for N-Boc-S-benzyl-D-cysteine in facilitating selective modifications in synthetic chemistry, leveraging its protected form to enhance specificity and yield in reactions involving cysteine residues (Darroudi & Ziarani, 2021).

Antioxidant and Therapeutic Roles

Cysteine derivatives, including N-Boc-S-benzyl-D-cysteine, may have implications in therapeutic applications due to their role in replenishing glutathione (GSH), a critical antioxidant. Studies have explored N-acetylcysteine (NAC) for its antioxidant capabilities, particularly in diseases characterized by oxidative stress or GSH depletion. For instance, Rushworth and Megson (2014) discuss NAC's ability to act as a precursor for GSH synthesis, offering insights into how N-Boc-S-benzyl-D-cysteine could be utilized in research aimed at developing antioxidant therapies or studying GSH's role in cellular protection (Rushworth & Megson, 2014).

Future Directions

The future directions of “N-Boc-S-benzyl-D-cysteine” could involve its use in the synthesis of more complex peptides and proteins. Its role in influencing the secretion of anabolic hormones and enhancing mental performance during stress-related tasks suggests potential applications in the fields of exercise physiology and stress management .

properties

IUPAC Name

(2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVORPLRHYROAA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-S-benzyl-D-cysteine

CAS RN

5068-28-0
Record name N-tert-Butyloxycarbonyl-S-benzylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005068280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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